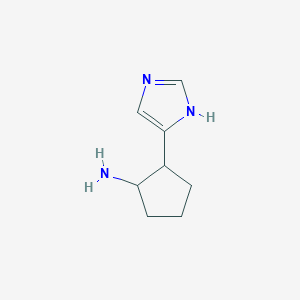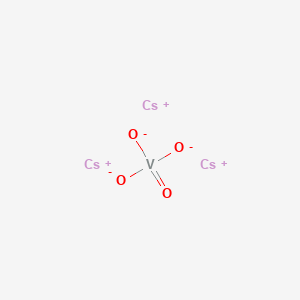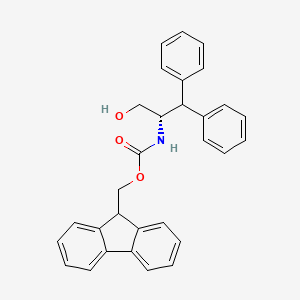![molecular formula C28H37F3O4 B1644339 [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate CAS No. 352525-07-6](/img/structure/B1644339.png)
[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate
Vue d'ensemble
Description
[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate, also known as 2-O-TFC, is a compound that has been studied extensively in recent years due to its potential applications in scientific research. 2-O-TFC is a member of the chromen family, which is a group of aromatic heterocyclic compounds that are characterized by a benzene ring fused with a pyridine ring. 2-O-TFC is of particular interest due to its unique chemical structure, which includes a trifluoromethyl group. This compound has been studied for its ability to act as a ligand for various proteins and enzymes, and has been used in a variety of biochemical and physiological experiments.
Applications De Recherche Scientifique
Fluorescence Applications
4-(Trifluoromethyl)umbelliferyl oleate is used for fluorescence due to its ability to release highly fluorescent 4-trifluoromethylumbelliferone upon hydrolysis. This property makes it particularly suitable for applications where stable fluorescence is required, such as in food analysis, where pH levels can vary significantly .
Food Analysis
The compound’s pH insensitivity and high fluorescence upon hydrolysis make it an excellent candidate for food analysis. It can be used to track and measure the presence of specific enzymes or chemical reactions within food products .
Antimicrobial Activity Research
Some related compounds have been studied for their antimicrobial activity, which suggests potential research applications of 4-(Trifluoromethyl)umbelliferyl oleate in investigating antimicrobial properties .
Safety and Hazards
Orientations Futures
The future directions for research on “[2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives, these compounds may have potential applications in medicinal chemistry .
Mécanisme D'action
Target of Action
The primary target of the compound 4-(Trifluoromethyl)umbelliferyl oleate, also known as [2-Oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate, is lipase .
Mode of Action
4-(Trifluoromethyl)umbelliferyl oleate interacts with lipase through a process of hydrolysis . Upon hydrolysis, it releases a highly fluorescent compound called 4-trifluoromethylumbelliferone . This interaction results in a change in the fluorescence intensity, which can be measured and used to quantify the activity of lipase .
Biochemical Pathways
The action of 4-(Trifluoromethyl)umbelliferyl oleate affects the lipid metabolism pathway. By acting as a substrate for lipase, it participates in the breakdown of lipids. The downstream effects include the release of fatty acids and glycerol, which are further metabolized for energy production or other cellular processes .
Pharmacokinetics
Its metabolism likely involves hydrolysis by lipase, and excretion pathways would depend on the resulting metabolites .
Result of Action
The molecular effect of 4-(Trifluoromethyl)umbelliferyl oleate’s action is the release of 4-trifluoromethylumbelliferone, a highly fluorescent compound . On a cellular level, this can lead to changes in cellular fluorescence, which can be used as a measure of lipase activity .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 4-(Trifluoromethyl)umbelliferyl oleate. For instance, the compound is reported to be insensitive to pH, making it suitable for use in various environments, including food analysis .
Propriétés
IUPAC Name |
[2-oxo-4-(trifluoromethyl)chromen-7-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37F3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)34-22-18-19-23-24(28(29,30)31)21-27(33)35-25(23)20-22/h9-10,18-21H,2-8,11-17H2,1H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYMAHKATXKUBJ-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethyl-6-(pyridin-4-YL)imidazo[2,1-B]thiazole](/img/structure/B1644256.png)

![1-[6-(Trifluoromethyl)pyridine-3-carbonyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B1644264.png)
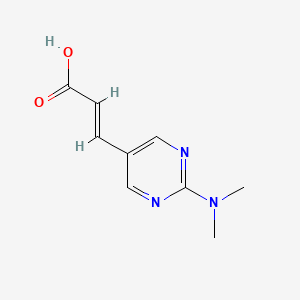
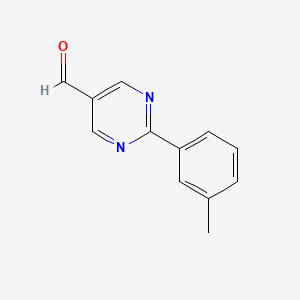
![4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)-benzene-1,2-diamine](/img/structure/B1644275.png)
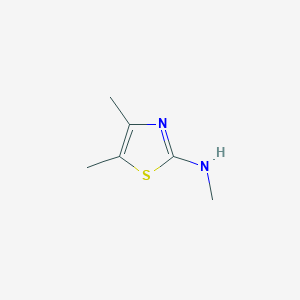

![2-Chloro-1-[5-(2-methyl-2-propanyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B1644291.png)
![2-[1,4]Diazepan-1-yl-cyclohepta-2,4,6-trienone hydrochloride](/img/structure/B1644296.png)

